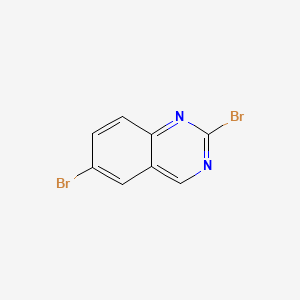

2,6-Dibromoquinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Quinazoline derivatives, including 2,6-Dibromoquinazoline, have drawn significant attention in synthesis and bioactivities research . The synthetic methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

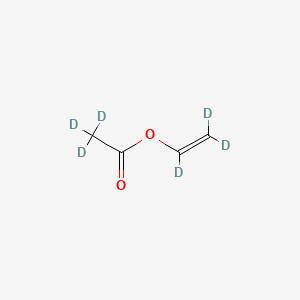

The molecular structure of 2,6-Dibromoquinazoline is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . It contains a total of 17 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .Chemical Reactions Analysis

Quinazoline derivatives, including 2,6-Dibromoquinazoline, have been the subject of numerous chemical reaction analyses. These compounds have been synthesized using a variety of methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical And Chemical Properties Analysis

2,6-Dibromoquinazoline has a molecular weight of 287.94 . It is a solid substance and should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用

Anticancer Activity

Field

Application

Quinazoline derivatives, including 2,6-Dibromoquinazoline, have been studied for their anticancer properties . They have been found to inhibit the growth of various types of cancer cells.

Methods

The compounds are typically synthesized in a laboratory and then tested in vitro against various cancer cell lines . The specific procedures and parameters can vary depending on the type of cancer being studied.

Results

While the results can vary, some quinazoline derivatives have shown promising results in preliminary studies . For example, certain derivatives have been found to inhibit the growth of lung and pancreatic cancer cells .

Antibacterial Activity

Field

Application

Quinazoline derivatives are also being explored for their potential antibacterial properties . These compounds could potentially be used to develop new antibiotics.

Methods

Similar to the anticancer studies, these compounds are synthesized and then tested against various bacterial strains in vitro .

Results

Some quinazoline derivatives have shown antibacterial activity against certain strains of bacteria . However, more research is needed to fully understand their potential as antibiotics.

Pesticide Development

Field

Agriculture and Pest Management

Application

Quinazoline derivatives are being explored for their potential use in the development of pesticides . These compounds could potentially be used to control a variety of pests.

Methods

The compounds are synthesized and then tested against various pests in controlled environments . The specific procedures and parameters can vary depending on the type of pest being studied.

Results

While the results can vary, some quinazoline derivatives have shown promising results in preliminary studies . However, more research is needed to fully understand their potential as pesticides.

Antifungal Activity

Application

Quinazoline derivatives are also being explored for their potential antifungal properties . These compounds could potentially be used to develop new antifungal drugs.

Methods

Similar to the anticancer and antibacterial studies, these compounds are synthesized and then tested against various fungal strains in vitro .

Results

Some quinazoline derivatives have shown antifungal activity against certain strains of fungi . However, more research is needed to fully understand their potential as antifungal agents.

Safety And Hazards

The safety data sheet for 2,6-Dibromoquinazoline indicates that it is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

将来の方向性

While specific future directions for 2,6-Dibromoquinazoline were not found in the search results, quinazoline derivatives in general are being explored for their potential applications in various fields of biology, pesticides, and medicine . The emerging understanding of quinazoline derivatives on their pharmacological target offers opportunities for novel therapeutics .

特性

IUPAC Name |

2,6-dibromoquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAARTNANGRCYIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672139 |

Source

|

| Record name | 2,6-Dibromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromoquinazoline | |

CAS RN |

161425-75-8 |

Source

|

| Record name | 2,6-Dibromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, dimethyl-, [2-(methylamino)cyclopentyl]methyl ester, cis- (9CI)](/img/no-structure.png)

![(4aR,6R,7R,8S,8aR)-7,8-Bis(benzyloxy)-2-methylhexahydropyrano[3,2-d][1,3]dioxin-6-ol](/img/structure/B575033.png)

![2-Amino-6,7-dichloro-8-hydroxy-3-phenyldiazenyl-1,2,3,3a-tetrahydropyrazolo[5,1-b]quinazoline-5,9-dione](/img/structure/B575034.png)